Fmoc-Bph2C-OH is a compound that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis, particularly in peptide synthesis. This compound serves as a derivative of an amino acid or a peptide where the Fmoc group protects the amine functionality, allowing for selective reactions without interference from other functional groups. The Fmoc protecting group is known for its stability under acidic conditions and its ease of removal using mild basic conditions, making it a favored choice in solid-phase peptide synthesis.
The Fmoc protecting group was first introduced by Louis A. Carpino and his colleagues in the early 1970s. It has since become a standard in peptide synthesis due to its efficiency and compatibility with various synthetic methodologies . Fmoc-Bph2C-OH specifically can be synthesized through established protocols involving the reaction of an appropriate amine with Fmoc-Cl or other derivatives like Fmoc-OSu.
Fmoc-Bph2C-OH belongs to the class of Fmoc-protected amino acids and is categorized as a carbamate derivative. It is commonly utilized in organic chemistry and biochemistry, especially in the context of synthesizing peptides and proteins.
The synthesis of Fmoc-Bph2C-OH typically involves:
The molecular structure of Fmoc-Bph2C-OH includes:
Fmoc-Bph2C-OH can undergo several key reactions:
The mechanism for deprotecting Fmoc-Bph2C-OH involves:
The kinetics of this reaction have been studied, showing that under standard conditions, the half-life for deprotection is approximately six seconds .
Fmoc-Bph2C-OH is primarily used in:
The emergence of fluorenylmethyloxycarbonyl-Bph2C-hydroxyl is deeply rooted in the evolution of fluorenylmethyloxycarbonyl solid-phase peptide synthesis methodologies. Prior to the late 1970s, peptide synthesis predominantly relied on solution-phase techniques or the tert-butyloxycarbonyl solid-phase approach, which required highly corrosive anhydrous hydrogen fluoride for final deprotection—posing significant safety and practical limitations [2] [6]. The paradigm shifted with Atherton and Sheppard’s pioneering work on base-labile fluorenylmethyloxycarbonyl protection at Cambridge’s Laboratory of Molecular Biology, which offered milder deprotection conditions using piperidine while enabling real-time ultraviolet monitoring [2] [6]. This fundamental advance catalyzed the development of diverse fluorenylmethyloxycarbonyl-protected amino acids, initially focusing on proteinogenic residues but rapidly expanding to include non-canonical structures.
Biphenylalanine derivatives emerged as part of this expansion, driven by the need to mimic proteinogenic phenylalanine and tyrosine residues while enhancing hydrophobicity, π-stacking capability, and conformational rigidity. Early synthetic routes to such derivatives involved classical carbodiimide-mediated coupling strategies, often leading to problematic racemization and impurities like Lossen rearrangement products (yielding fluorenylmethyloxycarbonyl-β-alanine-hydroxyl contaminants) [2]. Modern manufacturing now employs advanced silylation techniques and oxime-based carboxylate protection to achieve higher optical purity (>99.9% enantiomeric excess) and minimize acetic acid contamination (<0.02%)—critical parameters for preventing chain termination during extended syntheses [2] [9]. The specific molecular architecture of fluorenylmethyloxycarbonyl-Bph2C-hydroxyl, featuring its 2-chlorobiphenyl motif, represents a refinement aimed at optimizing both synthetic handling and functional performance in complex peptide systems.
The biphenylalanine residue incorporated via fluorenylmethyloxycarbonyl-Bph2C-hydroxyl serves as a versatile molecular scaffold for engineering peptides with enhanced structural and functional properties. The extended aromatic system provides exceptional hydrophobicity (LogP substantially higher than phenylalanine or tryptophan), driving spontaneous self-assembly through π-π stacking interactions that stabilize β-sheet and β-hairpin conformations [10]. This hydrophobicity profile facilitates precise control over peptide amphiphilicity—a critical parameter for designing membrane-interacting therapeutic peptides and peptide-based biomaterials. The steric bulk introduced by the orthogonal chlorine substituent further restricts side chain rotational freedom, enforcing specific torsion angles that promote well-defined tertiary folds and reduce conformational entropy during folding events .
Table 1: Comparative Properties of Hydrophobic Amino Acid Residues
Amino Acid Residue | Relative Hydrophobicity | Key Structural Features | Role in Peptide Design |
---|---|---|---|
Phenylalanine | Moderate | Single planar aromatic ring | Basic π-stacking, hydrophobic core formation |
Tryptophan | High | Indole system with H-bond donor | Surface anchoring, fluorescence properties |
Biphenylalanine (Bph) | Very High | Extended conjugated system | Enhanced hydrophobic clustering, rigid scaffolding |
Bph2C (Chlorinated) | Extreme | Sterically hindered biphenyl | Directed supramolecular assembly, conformational locking |
Applications leveraging these properties span multiple domains: In biomaterials, biphenyl motifs direct hierarchical self-assembly into nanostructured hydrogels and fibrillar networks through directional aromatic stacking [10]. For therapeutics, the motif enhances target binding affinity to hydrophobic protein pockets—particularly relevant in oncology and antiviral peptides where disruption of protein-protein interfaces is required. Additionally, the chlorine atom offers a synthetic handle for post-assembly modification via cross-coupling chemistry, enabling late-stage diversification of peptide conjugates without compromising backbone integrity . The combined steric and electronic effects of the chlorobiphenyl unit thus transcend simple hydrophobicity, providing a multidimensional tool for controlling peptide folding, stability, and intermolecular recognition.
Fluorenylmethyloxycarbonyl-Bph2C-hydroxyl exemplifies the advanced protecting group engineering required for synthesizing architecturally complex peptides. Its compatibility with fluorenylmethyloxycarbonyl/tert-butyl chemistry enables seamless integration into standard solid-phase peptide synthesis workflows, where piperidine deprotection (20% in dimethylformamide) cleanly removes the fluorenylmethyloxycarbonyl group without affecting the biphenyl side chain [3]. More significantly, the compound’s lack of additional nucleophilic side chains allows its use in conjunction with specialized orthogonal protection schemes essential for synthesizing branched, cyclic, or post-translationally modified peptides:
Table 2: Orthogonal Protection Compatibility Profile of Fluorenylmethyloxycarbonyl-Bph2C-hydroxyl
Deprotection Condition | Fluorenylmethyloxycarbonyl Stability | Biphenyl Side Chain Stability | Orthogonal Pairing Recommendations |
---|---|---|---|
20% Piperidine/Dimethylformamide | Cleaved | Stable | Paired with tert-butyl-based side chain protection |
2% Hydrazine/Dimethylformamide | Stable | Stable | Compatible with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protected residues |
1-3% Trifluoroacetic acid/Dichloromethane | Stable | Stable | Used with 4-methoxytrityl deprotection for cysteine/lysine |
Tetrakis(triphenylphosphine)palladium(0) Catalysis | Stable | Stable | Paired with allyloxycarbonyl deprotection |
This orthogonal compatibility proves indispensable when synthesizing constrained peptides containing biphenylalanine, such as kinase inhibitors or amyloid assembly modulators, where precise cyclization points must remain accessible without premature deprotection of sensitive groups. Furthermore, the ultraviolet absorbance of the fluorenylmethyloxycarbonyl chromophore (λmax ≈ 300 nm) provides real-time monitoring of coupling efficiency—a critical quality control feature during automated synthesis of sequence-complex peptides incorporating this non-canonical residue [6]. Through these multifaceted capabilities, fluorenylmethyloxycarbonyl-Bph2C-hydroxyl transcends its role as a simple building block, serving as an enabling technology for next-generation peptide therapeutics and functional biomaterials.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7